2-Oxo Ticlopidine-d4
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Overview
Description
2-Oxo Ticlopidine-d4 is a deuterated analogue of 2-Oxo Ticlopidine, which is an impurity of Ticlopidine. Ticlopidine is a first-generation thienopyridine antiplatelet drug that prevents adenosine 5′-diphosphate (ADP)-induced platelet aggregation . The compound is labeled with deuterium, which is often used in scientific research to study metabolic pathways and reaction mechanisms due to its unique properties.
Preparation Methods
2-Oxo Ticlopidine-d4 can be synthesized through various synthetic routes. One common method involves the deuteration of 2-Oxo Ticlopidine. The reaction conditions typically include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the compound. Industrial production methods may involve the use of specialized equipment and techniques to achieve high purity and yield.
Chemical Reactions Analysis
2-Oxo Ticlopidine-d4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Oxo Ticlopidine-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding the metabolic processes involving Ticlopidine and its derivatives.
Medicine: Used in pharmacokinetic studies to investigate the metabolism and bioavailability of Ticlopidine.
Industry: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Oxo Ticlopidine-d4 involves its conversion to active metabolites through metabolic pathways. These metabolites inhibit platelet aggregation by blocking the ADP receptor, which is involved in the activation of the GPIIb/IIIa receptor, leading to platelet aggregation . The molecular targets and pathways involved include cytochrome P450 enzymes, which play a crucial role in the bioactivation of the compound .
Comparison with Similar Compounds
2-Oxo Ticlopidine-d4 can be compared with other similar compounds, such as:
Ticlopidine: The parent compound, which is a first-generation thienopyridine antiplatelet drug.
Clopidogrel: A second-generation thienopyridine with similar antiplatelet effects but different metabolic pathways.
Prasugrel: Another thienopyridine with a more rapid onset of action and different pharmacokinetic properties.
The uniqueness of this compound lies in its deuterated nature, which makes it a valuable tool in scientific research for studying metabolic pathways and reaction mechanisms.
Properties
Molecular Formula |
C14H14ClNOS |
---|---|
Molecular Weight |
283.8 g/mol |
IUPAC Name |
5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)methyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one |
InChI |
InChI=1S/C14H14ClNOS/c15-12-4-2-1-3-10(12)8-16-6-5-13-11(9-16)7-14(17)18-13/h1-4,7,13H,5-6,8-9H2/i1D,2D,3D,4D |
InChI Key |
DJZQIXWGIZIETJ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])CN2CCC3C(=CC(=O)S3)C2)Cl)[2H])[2H] |
Canonical SMILES |
C1CN(CC2=CC(=O)SC21)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.